molecular formula C11H20 B185032 Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- CAS No. 13294-73-0

Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-

Cat. No. B185032
CAS RN: 13294-73-0
M. Wt: 152.28 g/mol
InChI Key: IHNUKBZLLPOGDS-UHFFFAOYSA-N
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Description

Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C10H18, and is classified as a cyclic hydrocarbon. Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is used in a variety of applications, including as a solvent, in the manufacturing of plastics, and in the synthesis of other chemicals.

Mechanism Of Action

The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is not well understood, but it is believed to act as a non-specific inhibitor of enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.

Biochemical And Physiological Effects

Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has several advantages and limitations for lab experiments. One advantage is its nonpolar nature, which allows it to dissolve a wide range of organic compounds. However, its non-specific inhibition of enzymes and proteins can make it difficult to study specific pathways or enzymes.

Future Directions

There are several future directions for research on Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-. One area of research could be the development of more specific inhibitors of enzymes and proteins, which could be used to study specific pathways or enzymes. Another area of research could be the development of new applications for Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-.

Scientific Research Applications

Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been widely used in scientific research due to its unique properties. It is commonly used as a solvent in organic chemistry, as it is nonpolar and can dissolve a wide range of organic compounds. It is also used in the manufacturing of plastics, as it can be used to produce polycarbonates and other polymers.

properties

CAS RN

13294-73-0

Product Name

Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-

Molecular Formula

C11H20

Molecular Weight

152.28 g/mol

IUPAC Name

1-tert-butyl-4-methylidenecyclohexane

InChI

InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3

InChI Key

IHNUKBZLLPOGDS-UHFFFAOYSA-N

SMILES

CC(C)(C)C1CCC(=C)CC1

Canonical SMILES

CC(C)(C)C1CCC(=C)CC1

Other CAS RN

13294-73-0

Origin of Product

United States

Synthesis routes and methods I

Procedure details

BDAM (3.00 grams) was suspended in 40 milliliters of methylene chloride and 2 molar equivalents of THF were added at 0° C. After a homogeneous solution was formed, 1 molar equivalent of TEAL in 10 milliliters of hexane was added followed by 2.20 grams of 4-tert-butylcyclohexanone. After overnight stirring, reaction mixture was hydrolyzed and worked up as described in Example 1. A total of 1.50 grams of 4-tert-butyl-1-methylenecyclohexane was isolated (70% yield).
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Synthesis routes and methods II

Procedure details

To a solution of methyltriphenylphosphonium bromide (5.36 g, 15 mmol, 1.5 eq) in dried THF (40 mL) was added n-BuLi (2.5 M) (6 mL, 15 mmol, 1.5 eq) at −78° C. The mixture was stirred at room temperature for 1 h. The solution of 4-(tert-butyl)cyclohexanone (1.54 g, 10 mmol) in THF (10 mL) was added to the reaction mixture at −78° C. The mixture was stirred at 70° C. for 12 h. The solvent was removed and the residue was suspended in hexane. The mixture was filtered, and the filtrate was concentrated to give 1-(tert-butyl)-4-methylenecyclohexane as yellow oil (0.80 g, yield: 50%). 1HNMR (400 MHz, CDCl3) δ: 4.58 (s, 2H), 2.34-2.31 (m, 2H), 2.01-1.95 (m, 2H), 1.88-1.84 (m, 2H), 1.14-1.06 (m, 3H), 0.86 (s, 9H).
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1.54 g
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10 mL
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6 mL
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5.36 g
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40 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyltriphenylphosphonium bromide (17.4 g, 48.6 mmol) was placed in abs. diethyl ether (106 ml) under a nitrogen atmosphere. Potassium tert-butylate (5.0 g, 45.4 mmol) was slowly added at 0° C. After 30 min, 4-tert-butylcyclohexanone (5.0 g, 32.4 mmol) as a solution in diethyl ether (10 ml) was slowly added dropwise, again at 0° C. The reaction mixture was stirred overnight at RT. For working up, the reaction mixture was cooled in an ice bath and mixed with sat. aq. NH4Cl solution. The phases were separated and the aqueous phase was shaken out several times with diethyl ether. The combined organic phases were dried over magnesium sulphate and the solvent was removed under vacuum. After column chromatography (silica gel, hexane/EtOAc 2:1), the desired compound 1-tert-butyl-4-methylenecyclohexane was obtained as a colourless liquid (3.93 g, 80% of the theoretical amount).
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106 mL
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